

Application Note: In Vitro ADC Cleavage Assay Using Val-Cit Linker

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Compound of Interest

Compound Name: Acid-propionylamino-Val-Cit-OH

Cat. No.: B14751381

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a targeted class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.^[1] A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's stability in circulation and its ability to efficiently release the drug at the target site are paramount for therapeutic success.^[1]

The valine-citrulline (Val-Cit) dipeptide linker is one of the most widely used protease-cleavable linkers in both clinically approved and investigational ADCs.^{[1][2]} It is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed and highly active in the acidic environment of tumor cell lysosomes.^{[1][3]} This targeted release mechanism enhances the therapeutic window by maximizing efficacy against cancer cells while minimizing off-target toxicity to healthy tissues.^{[2][4]}

This application note provides detailed protocols for conducting in vitro cleavage assays to evaluate the enzymatic lability of Val-Cit linkers in ADCs, a crucial step in preclinical development.

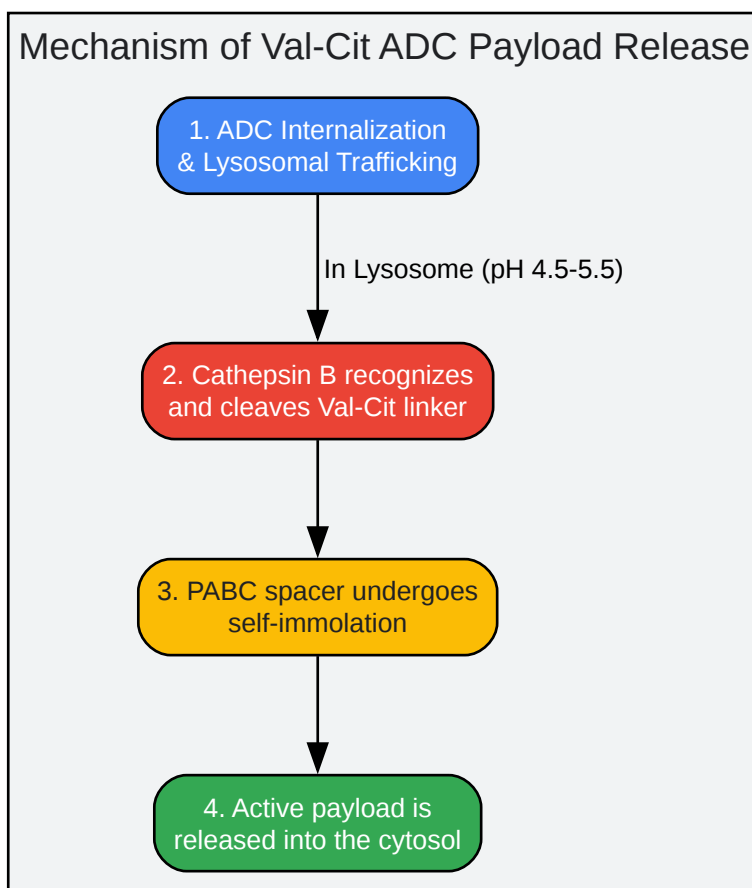
Principle of the Assay

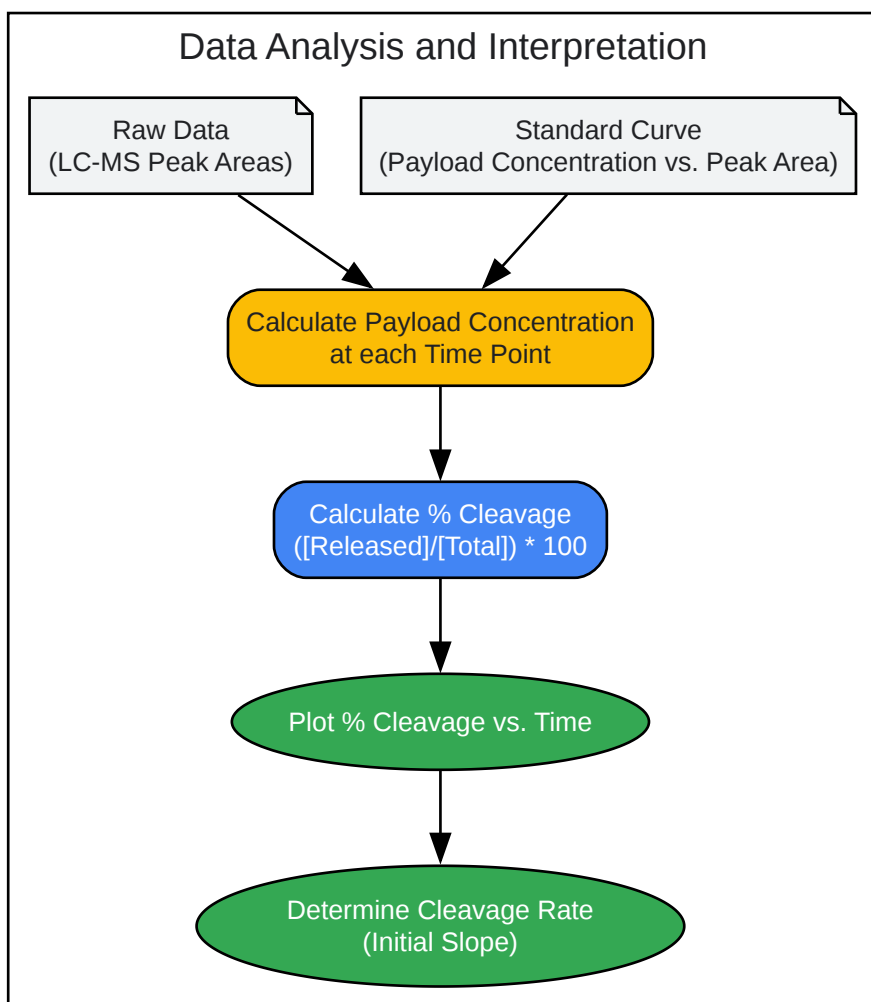
The cleavage of a Val-Cit linker is a multi-step process that is initiated after the ADC is internalized by a target cancer cell and trafficked to the lysosome.[\[4\]](#)

- **Enzymatic Recognition:** Within the acidic environment of the lysosome, the cysteine protease Cathepsin B recognizes the Val-Cit dipeptide sequence.[\[3\]](#)
- **Peptide Bond Cleavage:** Cathepsin B cleaves the peptide bond at the C-terminus of the citrulline residue.[\[5\]](#)
- **Self-Immolation:** This cleavage event triggers a spontaneous 1,6-elimination reaction in the commonly used p-aminobenzyl carbamate (PABC) spacer.[\[3\]](#)[\[5\]](#) This self-immolative cascade is essential for releasing the payload in its unmodified, active form.[\[5\]](#)

The in vitro assay mimics this lysosomal process by incubating the ADC with purified Cathepsin B or lysosomal extracts and subsequently quantifying the released payload over time.

Mechanism of Val-Cit ADC Payload Release





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